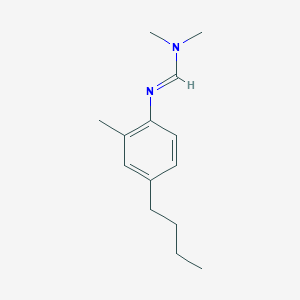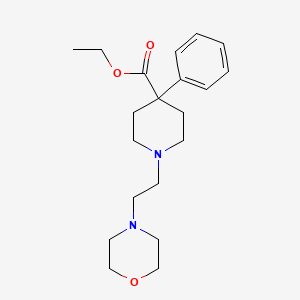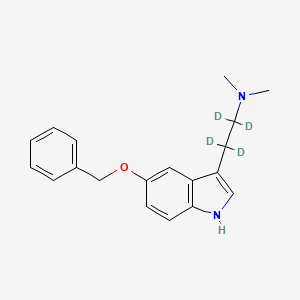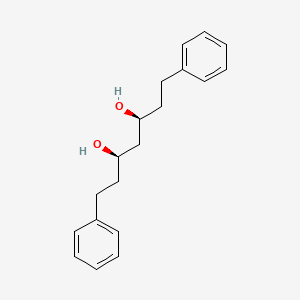
Yashabushidiol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yashabushidiol A is a naturally occurring compound found in the male flowers of Alnus sieboldiana Matsum. It is a member of the diarylheptanoid family and has attracted significant attention due to its potential anticancer properties, particularly against certain human leukemia and melanoma cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Yashabushidiol A involves several key steps. One notable method starts from (2SR,4RS)-pentane-1,2,4,5-tetraol, which is available from D-ribose. The process includes desymmetric cyclization and reduction of a meso-1,7-diarylheptanoid precursor to furnish the desired cis-2,6-disubstituted tetrahydropyran . The synthetic route involves:
Dithiane Alkylation: This step introduces the necessary functional groups.
Desulfurization: Removal of sulfur-containing groups to form the desired structure.
Cyclization: Formation of the tetrahydropyran ring.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis is carried out in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions
Yashabushidiol A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Yashabushidiol A has several scientific research applications, including:
Chemistry: Used as a model compound for studying diarylheptanoids and their synthetic pathways.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects against cancer, particularly leukemia and melanoma.
Mechanism of Action
The mechanism of action of Yashabushidiol A involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by:
Inhibiting Cell Proliferation: This compound inhibits the growth of cancer cells by interfering with their cell cycle.
Inducing Apoptosis: It promotes programmed cell death in cancer cells, thereby reducing their viability.
Targeting Specific Pathways: The compound targets specific signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Diospongin A: Another diarylheptanoid with similar anticancer properties.
Curcumin: A well-known diarylheptanoid found in turmeric with various biological activities.
Gingerol: Found in ginger, it shares structural similarities and biological activities with Yashabushidiol A.
Uniqueness
This compound is unique due to its specific structural features and potent anticancer properties. Unlike other diarylheptanoids, it has shown significant activity against certain human leukemia and melanoma cell lines, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H24O2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(3R,5S)-1,7-diphenylheptane-3,5-diol |
InChI |
InChI=1S/C19H24O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18-21H,11-15H2/t18-,19+ |
InChI Key |
QSUSPILNZCEGPK-KDURUIRLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C[C@H](CCC2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


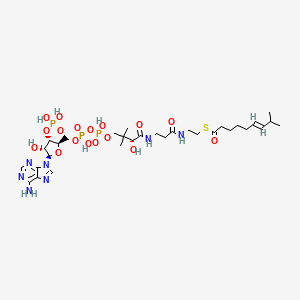
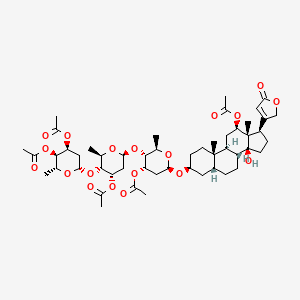
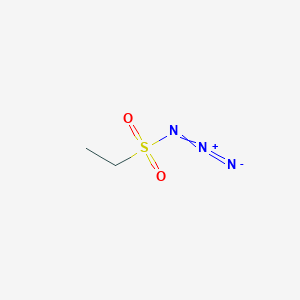

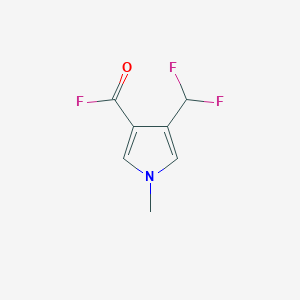
![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)
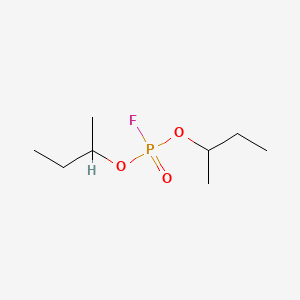

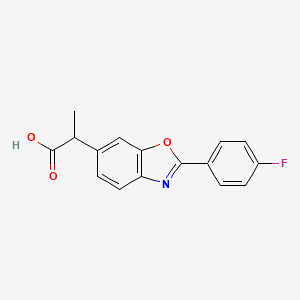

![Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate](/img/structure/B13415935.png)
